molecular formula C9H7F3OS B3302903 4-Methylthio-3-trifluoromethylbenzaldehyde CAS No. 919360-31-9

4-Methylthio-3-trifluoromethylbenzaldehyde

Cat. No.: B3302903
CAS No.: 919360-31-9
M. Wt: 220.21 g/mol
InChI Key: DZGZYHTXLZMSCV-UHFFFAOYSA-N
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Description

4-Methylthio-3-trifluoromethylbenzaldehyde is a useful research compound. Its molecular formula is C9H7F3OS and its molecular weight is 220.21 g/mol. The purity is usually 95%.
The exact mass of the compound Benzaldehyde, 4-(methylthio)-3-(trifluoromethyl)- is 220.01697050 g/mol and the complexity rating of the compound is 205. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylsulfanyl-3-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3OS/c1-14-8-3-2-6(5-13)4-7(8)9(10,11)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGZYHTXLZMSCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731315
Record name 4-(Methylsulfanyl)-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919360-31-9
Record name 4-(Methylsulfanyl)-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Methylthio 3 Trifluoromethylbenzaldehyde

Strategies for the Construction of the Trifluoromethylated Aromatic Core

The introduction of a trifluoromethyl (CF3) group onto an aromatic ring is a fundamental transformation in the synthesis of many modern materials and pharmaceuticals due to the unique electronic properties conferred by this group. rsc.org The primary methods for achieving this are categorized as electrophilic, nucleophilic, and radical trifluoromethylation.

Electrophilic Trifluoromethylation Approaches

Electrophilic trifluoromethylation involves the reaction of an electron-rich aromatic substrate with a reagent that delivers an electrophilic "CF3+" equivalent. chem-station.com These methods are advantageous when dealing with aromatic precursors that are activated towards electrophilic attack. A variety of powerful electrophilic trifluoromethylating reagents have been developed over the years. nih.govbeilstein-journals.org

Key electrophilic trifluoromethylating reagents include hypervalent iodine compounds, such as Togni reagents, and sulfonium (B1226848) salts, like Umemoto reagents. researchgate.netsustech.edu.cn These reagents are known for their bench-top stability and reactivity towards a broad range of nucleophiles, including electron-rich arenes. nih.gov The general mechanism involves the attack of the aromatic ring on the electrophilic trifluoromethyl source, leading to the formation of a sigma complex, which then rearomatizes to yield the trifluoromethylated product.

Table 1: Selected Electrophilic Trifluoromethylating Reagents

Reagent TypeExample ReagentTypical Substrates
Hypervalent IodineTogni Reagent IElectron-rich arenes, heterocycles
Sulfonium SaltsUmemoto ReagentThiophenols, electron-rich arenes
Sulfonium SaltsYagupolskii-Umemoto ReagentThiophenols, electron-rich arenes

For the synthesis of a precursor to 4-Methylthio-3-trifluoromethylbenzaldehyde, one could envision the electrophilic trifluoromethylation of a suitably protected 4-methylthiobenzaldehyde (B8764516) derivative. However, the directing effects of the existing substituents would need to be carefully considered to achieve the desired regioselectivity.

Nucleophilic Trifluoromethylation Routes

Nucleophilic trifluoromethylation is a widely used strategy that employs a nucleophilic "CF3-" source to react with an electrophilic aromatic substrate, typically an aryl halide or a related derivative. nih.gov The Ruppert-Prakash reagent (TMSCF3) is a prominent example of a nucleophilic trifluoromethylating agent, often activated by a fluoride (B91410) source to generate the trifluoromethyl anion. wikipedia.org

This approach is particularly useful when the aromatic precursor contains electron-withdrawing groups or a suitable leaving group for nucleophilic aromatic substitution. For instance, a plausible route to a trifluoromethylated precursor could involve the reaction of a 4-halo-3-formylbenzonitrile with a nucleophilic CF3 source, where the halogen at the 4-position is displaced. Copper-catalyzed nucleophilic trifluoromethylation of aryl halides has also emerged as a powerful method. rsc.org

Table 2: Common Nucleophilic Trifluoromethylating Reagents and Systems

Reagent/SystemDescriptionTypical Electrophiles
TMSCF3 / ActivatorTrimethyl(trifluoromethyl)silane activated by fluoride or other nucleophiles.Aldehydes, ketones, aryl halides
Fluoroform (HCF3) / BaseFluoroform used as an inexpensive source of the CF3- anion in the presence of a strong base. beilstein-journals.orgEsters, carbonyl compounds beilstein-journals.org
Trifluoromethyl SulfoneA stable, solid reagent that can release the CF3- anion.Various electrophiles

Radical Trifluoromethylation Methodologies

Radical trifluoromethylation has gained significant traction as a versatile method for installing the CF3 group. rsc.org These reactions proceed via a trifluoromethyl radical (•CF3) intermediate, which can be generated from various precursors. sigmaaldrich.com Reagents such as trifluoroiodomethane (CF3I), sodium trifluoromethanesulfinate (Langlois' reagent), and Togni reagents can serve as sources of the •CF3 radical under thermal, photochemical, or redox-initiated conditions. rsc.orgwikipedia.org

Radical trifluoromethylation is particularly effective for the functionalization of arenes and heteroarenes. The reaction typically involves the generation of the •CF3 radical, which then adds to the aromatic ring to form a radical intermediate. Subsequent oxidation and deprotonation lead to the desired trifluoromethylated aromatic compound. This approach can be advantageous due to its tolerance of a wide range of functional groups and its applicability to unactivated aromatic systems.

Incorporation of the Methylthio Moiety

The introduction of the methylthio (-SCH3) group is the second critical step in the synthesis of this compound. This can be achieved either by direct thiolation of a trifluoromethylated precursor or by constructing the aromatic ring with the methylthio group already in place.

Thiolation Reactions and Mechanistic Considerations

Direct introduction of a methylthio group onto an aromatic ring can be accomplished through various thiolation methods. For a precursor such as 3-trifluoromethylbenzaldehyde, nucleophilic aromatic substitution of a suitable leaving group (e.g., a halogen) at the 4-position with a methylthiolate salt (e.g., sodium thiomethoxide) is a common strategy. The electron-withdrawing trifluoromethyl group would activate the ring towards such a nucleophilic attack.

Alternatively, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination-type coupling adapted for C-S bond formation, can be employed to couple an aryl halide or triflate with methanethiol (B179389) or its synthetic equivalents.

Precursor Functionalization and Thioether Formation

An alternative and often more straightforward approach involves starting with a precursor that already contains the methylthio group. Thioanisole (B89551) (methyl phenyl sulfide) is a readily available starting material that can be functionalized to introduce the required formyl and trifluoromethyl groups.

For instance, formylation of thioanisole can be achieved through methods like the Vilsmeier-Haack reaction or by directed ortho-metalation followed by reaction with a formylating agent to yield 4-(methylthio)benzaldehyde (B43086). google.comgoogle.com Subsequent trifluoromethylation of this intermediate at the 3-position would then lead to the final product. The directing effect of the methylthio group, which is ortho, para-directing, would favor substitution at the desired position, although steric hindrance from the adjacent formyl group might influence the reaction's efficiency.

The synthesis of 4-(methylthio)benzaldehyde from thioanisole using a SZTA catalyst and carbon monoxide has also been reported. google.com This precursor is a key intermediate for the synthesis of various derivatives. researchgate.net

Formation of the Benzaldehyde (B42025) Functional Group

The introduction of the aldehyde moiety onto the substituted benzene (B151609) ring is a critical step in the synthesis of this compound. This can be achieved through several classic and modern organic transformations, including the oxidation of a corresponding benzyl (B1604629) alcohol, the reduction of more oxidized precursors like esters or nitriles, and the direct formylation of an aromatic halide.

Oxidation of Precursor Alcohols

A common and direct method for the synthesis of benzaldehydes is the oxidation of their corresponding primary benzyl alcohols. In the context of this compound, the required precursor would be (4-(methylthio)-3-(trifluoromethyl)phenyl)methanol. The synthesis of the related (4-(methylthio)phenyl)methanol is a known procedure, which can be adapted to produce the trifluoromethylated analogue. rsc.orgfu-berlin.de

The oxidation of this precursor alcohol to the target aldehyde can be achieved using a variety of oxidizing agents. The choice of reagent is crucial to prevent over-oxidation to the carboxylic acid. Below is a table summarizing potential oxidation reactions.

Oxidizing Agent/SystemDescription
PCC (Pyridinium chlorochromate) A milder chromium-based reagent that typically stops the oxidation of primary alcohols at the aldehyde stage.
PDC (Pyridinium dichromate) Similar to PCC, it is another chromium-based oxidant that is effective for this transformation.
Swern Oxidation This method uses dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile such as oxalyl chloride, followed by quenching with a hindered base like triethylamine. It is known for its mild conditions.
Dess-Martin Periodinane (DMP) A hypervalent iodine reagent that provides a high-yielding and selective oxidation of primary alcohols to aldehydes under mild conditions.

The general transformation is depicted below: (Image of the oxidation of (4-(methylthio)-3-(trifluoromethyl)phenyl)methanol to this compound)

Reduction of Ester or Nitrile Precursors

Another synthetic avenue involves the partial reduction of a carboxylic acid derivative, such as an ester or a nitrile. These functional groups are at a higher oxidation state than the aldehyde and can be selectively reduced using specific hydridic reducing agents.

A suitable precursor for this route is 4-methyl-3-(trifluoromethyl)benzonitrile. nih.gov The reduction of this nitrile to an imine, followed by in-situ hydrolysis, yields the desired aldehyde. A key reagent for this transformation is Di-isobutylaluminum hydride (DIBAL-H), which is a bulky reducing agent capable of this selective reduction, especially at low temperatures. masterorganicchemistry.com Using a stronger reducing agent like lithium aluminum hydride (LiAlH₄) would typically lead to the over-reduction to the corresponding amine. masterorganicchemistry.com

Similarly, the corresponding methyl ester, methyl 4-(methylthio)-3-(trifluoromethyl)benzoate, can be reduced to the aldehyde using DIBAL-H. masterorganicchemistry.comchegg.com The low-temperature conditions are critical to prevent further reduction to the primary alcohol. chegg.com

The following table outlines these reduction approaches:

PrecursorReducing AgentKey ConditionsProduct
4-Methyl-3-(trifluoromethyl)benzonitrileDIBAL-HLow temperature (e.g., -78 °C) followed by aqueous workup. masterorganicchemistry.comThis compound
Methyl 4-(methylthio)-3-(trifluoromethyl)benzoateDIBAL-HLow temperature (e.g., -78 °C) to form a stable intermediate. chegg.comThis compound

Formylation Reactions of Aromatic Halides

Direct formylation of an aryl halide is a powerful method for introducing an aldehyde group onto an aromatic ring. For the synthesis of this compound, a suitable starting material is 4-bromo-1-(methylthio)-2-(trifluoromethyl)benzene. Modern palladium-catalyzed cross-coupling reactions have emerged as efficient methods for this transformation, offering milder conditions and greater functional group tolerance compared to classical methods. acs.org

Several palladium-catalyzed formylation protocols are available, utilizing different sources for the formyl group (CHO). These methods avoid the direct use of highly toxic and gaseous carbon monoxide.

Formylation MethodCO SourceCatalyst SystemDescription
Isocyanide Insertion tert-Butyl isocyanidePd(OAc)₂ with a suitable phosphine (B1218219) ligand (e.g., JohnPhos) and a hydride source like Et₃SiH. acs.orgorganic-chemistry.orgThis method involves the palladium-catalyzed insertion of the isocyanide into the aryl-halide bond, followed by reduction. organic-chemistry.org
Formic Acid as CO Source Formic Acid (HCOOH)Pd(OAc)₂ with I₂ and PPh₃. organic-chemistry.orgFormic acid serves as an in-situ source of carbon monoxide in this palladium-catalyzed reductive carbonylation. organic-chemistry.org
Syngas Formylation Synthesis Gas (CO/H₂)Palladium catalyst with a specialized phosphine ligand (e.g., P(1-Ad)₂(n)Bu). nih.govThis industrially relevant method uses a mixture of carbon monoxide and hydrogen for the formylation. nih.gov

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be approached from both convergent and divergent strategic standpoints.

A divergent synthesis would utilize this compound as a common intermediate to generate a library of structurally related molecules. For example, it can serve as a building block for the synthesis of various Schiff bases through condensation with a range of primary amines. This approach is valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

In contrast, a convergent synthesis involves the preparation of complex molecules from smaller, pre-synthesized fragments that are then joined together in the later stages of the synthesis. For this compound, a convergent approach could involve a cross-coupling reaction. For instance, a two-step, one-pot procedure could be envisioned where a latent aldehyde is protected as a stable aluminum hemiaminal, allowing for a subsequent cross-coupling with an organometallic reagent. rug.nlnih.gov This strategy allows for the late-stage introduction of one of the key substituents.

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The synthesis of this compound can benefit from the application of green chemistry principles, particularly in the area of catalysis.

Catalyst Development for Efficient Synthesis

A key area of green chemistry is the development of highly efficient and recyclable catalysts that minimize waste and energy consumption.

For formylation reactions, the use of a solid super-strong acid catalyst, such as SO₄²⁻/ZrO₂-TiO₂-V₂O₅, has been reported for the synthesis of the related 4-methylthiobenzaldehyde. google.com The advantages of this heterogeneous catalyst include high atom economy, minimal waste generation, and the potential for catalyst recycling, which reduces production costs. google.com

In the realm of palladium-catalyzed reactions, significant progress has been made in developing more sustainable catalytic systems. The use of formic acid as a carbon monoxide source is an example of a greener alternative to using CO gas directly. organic-chemistry.org Furthermore, research into heterogeneous palladium catalysts, such as palladium nanoparticles supported on polymers, is paving the way for continuous-flow synthesis processes. escholarship.org These systems facilitate catalyst recovery and reuse, which is a cornerstone of green chemistry. The development of magnetically separable catalysts also simplifies product purification and catalyst recycling.

The application of biocatalysis, using whole cells or isolated enzymes, represents another frontier in green synthesis. For instance, the asymmetric reduction of a ketone precursor using a recombinant E. coli whole-cell system has been shown to be effective for producing chiral alcohols, which could be precursors to chiral aldehydes. nih.gov Such biocatalytic methods operate under mild aqueous conditions and offer high selectivity.

Solvent-Free and Aqueous Medium Reactions

Research into related aldehyde syntheses has demonstrated the viability of aqueous and solvent-free approaches. For instance, the synthesis of Schiff bases derived from 4-(methylthio)benzaldehyde has been reported where, although the initial reaction is conducted in methanol, the work-up procedure involves pouring the reaction mixture into ice-cold water to precipitate the product, which is then washed with distilled water. growingscience.com This highlights the utility of water in the purification and isolation stages of synthesis.

Furthermore, green chemistry principles have been applied to the Biginelli reaction for the synthesis of tetrahydropyrimidines, where aromatic aldehydes are key starting materials. In some developed procedures, the reaction proceeds under solvent-free conditions, often facilitated by microwave irradiation, by reacting an aldehyde, a 1,3-dicarbonyl compound, and urea (B33335) or thiourea. These methods eliminate the need for volatile and often toxic organic solvents, and the products can be isolated by simple trituration with water.

In the context of preparing precursors, a patent for the synthesis of 4-methylthiobenzaldehyde describes a method where the final step involves hydrolysis with water. google.comgoogle.com After the primary reaction is completed, the resulting filtrate is cooled and stirred with water to yield the final aldehyde product. google.comgoogle.com This indicates that water can be a compatible medium for the final formation step of similar benzaldehydes.

The following table summarizes findings from research on related compounds, illustrating the conditions under which solvent-free or aqueous-phase reactions or work-ups have been employed.

Table 1: Examples of Solvent-Free and Aqueous Conditions in the Synthesis of Related Compounds

Product Type Starting Aldehyde/Substrate Reaction/Work-up Conditions Solvent Catalyst Notes
Schiff Bases 4-(methylthio)benzaldehyde Reflux for 7-8 hours, followed by precipitation in ice-cold water. growingscience.com Methanol (reaction), Water (work-up) Conc. Sulfuric Acid (catalytic amount) Demonstrates the use of water for product isolation. growingscience.com
Tetrahydropyrimidines Aromatic Aldehydes Microwave irradiation under neat conditions. Solvent-free None mentioned Product isolated by trituration with distilled water.

These examples collectively suggest that the synthesis of this compound could potentially be adapted to more environmentally friendly conditions. Future research could explore the direct formylation of a suitable precursor in an aqueous medium or under solvent-free mechanochemical conditions, which have proven effective for other organic transformations. The development of such methods would be a significant step forward in the sustainable production of this valuable chemical intermediate.

Chemical Reactivity and Transformation Chemistry of 4 Methylthio 3 Trifluoromethylbenzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is a versatile functional handle for a variety of chemical transformations, including nucleophilic additions, condensations, olefinations, and redox reactions. The presence of the trifluoromethyl group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Addition Reactions

The electron-withdrawing nature of the trifluoromethyl group activates the carbonyl carbon of 4-Methylthio-3-trifluoromethylbenzaldehyde towards nucleophilic addition. While specific examples with this exact compound are not extensively documented in publicly available literature, the general principles of nucleophilic addition to aldehydes are well-established. Nucleophiles add to the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol.

A notable example of a reaction that proceeds via nucleophilic addition is the formation of a cyclopropane (B1198618) ring from a related compound, 4-[(2-Bromophenyl)thio]-3-trifluoromethylbenzaldehyde. In this multi-step synthesis, a Horner-Wadsworth-Emmons reaction is first employed, followed by treatment with sodium hydride and trimethylsulfoxonium (B8643921) iodide in DMSO. The ylide generated from trimethylsulfoxonium iodide acts as a nucleophile, attacking the activated double bond to form a cyclopropyl (B3062369) group. epdf.pub

Condensation Reactions (e.g., Knoevenagel, Aldol)

Condensation reactions are fundamental in carbon-carbon bond formation. The Knoevenagel and Aldol condensations are classic examples where aldehydes react with active methylene (B1212753) compounds or enolates, respectively.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, typically catalyzed by a weak base. beilstein-journals.orgnih.gov While no specific examples utilizing this compound are readily found, the general reaction with various benzaldehydes is well-documented. beilstein-journals.orgnih.gov For instance, the condensation of fluorinated benzaldehydes with malonodinitrile has been studied under mechanochemical conditions using piperidine (B6355638) as a catalyst. beilstein-journals.org It is expected that this compound would react similarly with active methylene compounds like malonic acid or its esters in the presence of a suitable base to yield the corresponding α,β-unsaturated products.

Aldol Condensation: The Aldol condensation involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. Given that this compound does not possess α-hydrogens, it can only act as the electrophilic partner in a crossed Aldol condensation with another carbonyl compound that can form an enolate.

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

Olefination reactions are crucial for the synthesis of alkenes from carbonyl compounds. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are prominent examples.

Wittig Reaction: The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to convert an aldehyde or ketone to an alkene. masterorganicchemistry.comberkeley.edu The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield the alkene and triphenylphosphine (B44618) oxide. stackexchange.com The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. stackexchange.com

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.org This reaction generally offers excellent E-selectivity in the formation of alkenes and the water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification. organic-chemistry.orgconicet.gov.ar A US patent details the reaction of 4-[(2-Bromophenyl)thio]-3-trifluoromethylbenzaldehyde with (ethoxycarbonylmethyl)triphenylphosphonium chloride in the presence of sodium hydride in THF. This reaction resulted in an 85% yield of the corresponding (E)-ethenyl-phenyl sulfide (B99878) derivative, demonstrating the utility of this olefination strategy. epdf.pub

Reactant 1Reactant 2BaseSolventProductYield
4-[(2-Bromophenyl)thio]-3-trifluoromethylbenzaldehyde(Ethoxycarbonylmethyl)triphenylphosphonium chlorideNaHTHF(2-Bromophenyl)[2-trifluoromethyl-4-(E-ethoxycarbonyl)ethenyl)-phenyl]sulfide85%

Reductive and Oxidative Transformations of the Aldehyde Group

The aldehyde functionality can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction to Alcohols: Aldehydes can be selectively reduced to primary alcohols using a variety of reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). chemguide.co.ukorganic-chemistry.org These reagents deliver a hydride ion to the carbonyl carbon, followed by an aqueous workup to yield the alcohol.

Oxidation to Carboxylic Acids: The oxidation of aldehydes to carboxylic acids is a common transformation. nih.gov Reagents such as potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and Tollens' reagent can be employed. libretexts.org Additionally, milder and more environmentally friendly methods using molecular oxygen in the presence of a promoter have been developed. google.com

Reactions Involving the Methylthio Group

The methylthio group is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. These oxidized sulfur functionalities can significantly alter the electronic and steric properties of the molecule.

Oxidation to Sulfoxides and Sulfones

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established transformation in organic synthesis. The choice of oxidant and reaction conditions determines the extent of oxidation.

Oxidation to Sulfoxides: Selective oxidation of a sulfide to a sulfoxide (B87167) can be achieved using one equivalent of an oxidizing agent under controlled conditions. Common reagents for this transformation include hydrogen peroxide in acetic acid, and meta-chloroperoxybenzoic acid (m-CPBA) at lower temperatures. nih.gov

In-Depth Analysis of this compound Reveals Scant Research Data

Due to the absence of specific studies on this compound, it is not possible to provide a detailed, evidence-based article on its specific reactions as a nucleophile, its desulfurization, the electronic effects of its substituents on reactivity, or its electrophilic aromatic substitution patterns as requested.

General principles of organic chemistry allow for theoretical predictions of its behavior:

Reactivity of the Methylthio Group: The sulfur atom of the methylthio (-SCH₃) group possesses lone pairs of electrons, which can allow it to act as a nucleophile. It is also an ortho-, para-directing group in electrophilic aromatic substitution, meaning it tends to direct incoming electrophiles to the positions adjacent and opposite to it on the benzene (B151609) ring. wikipedia.org However, this directing effect would be in competition with the other substituents. The methylthio group can be a leaving group in certain nucleophilic aromatic substitution reactions, particularly when the ring is activated by strong electron-withdrawing groups.

Desulfurization Reactions: Aryl sulfides can undergo desulfurization, typically using reagents like Raney nickel, to replace the sulfur-containing group with a hydrogen atom. organic-chemistry.org Molybdenum hexacarbonyl has also been shown to mediate the desulfurization of various thiols with high functional group tolerance. organic-chemistry.org

Influence of the Trifluoromethyl Group: The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. youtube.com This has a strong deactivating effect on the aromatic ring, making it less susceptible to electrophilic aromatic substitution. youtube.com The -CF₃ group is a meta-director in such reactions. youtube.com Its strong inductive effect also increases the electrophilicity of the aldehyde's carbonyl carbon, making it more reactive towards nucleophiles. wikipedia.org

Reactions on the Aromatic Ring: For electrophilic aromatic substitution, the directing effects of the substituents would be in opposition. The methylthio group is an activating ortho-, para-director, while the trifluoromethyl and aldehyde groups are deactivating meta-directors. wikipedia.orgyoutube.comlkouniv.ac.in Predicting the precise outcome of an electrophilic substitution reaction without experimental data would be speculative, as the final regioselectivity would depend on the reaction conditions and the relative strengths of these competing effects.

While these general principles provide a framework for understanding the potential reactivity of this compound, the strict requirement for detailed, scientifically-backed research findings for this specific compound cannot be fulfilled at this time. An article based on analogy and prediction would not meet the standards of scientific accuracy for a document focused solely on one compound. Further experimental research is needed to elucidate the specific chemical properties and transformations of this compound.

Reactions on the Aromatic Ring

Nucleophilic Aromatic Substitution (if activated)

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction proceeds via an addition-elimination mechanism, which requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. These groups are necessary to stabilize the intermediate negative charge that develops during the reaction, known as a Meisenheimer complex.

In the case of this compound, the molecule possesses a potent electron-withdrawing trifluoromethyl (-CF3) group. However, this group is located at the 3-position, which is meta to the methylthio (-SCH3) group at the 4-position. For the methylthio group (or a derivative like a sulfoxide or sulfone) to act as a leaving group in an SNAr reaction, the ring is not electronically activated for its displacement. The stabilizing resonance effect of the -CF3 group does not extend to a negative charge developed from a nucleophilic attack at the C-4 position.

Theoretical Reactivity Analysis

Position of Attack/Leaving Group Activating Group Position Feasibility of SNAr Rationale
C-4 (-SCH3) C-3 (-CF3) Highly Unlikely The activating -CF3 group is meta to the potential leaving group, offering no resonance stabilization to the Meisenheimer intermediate.

Due to this unfavorable substitution pattern for a standard SNAr reaction, it is chemically consistent that literature examples of this transformation on this compound are not readily found.

Metal-Catalyzed Cross-Coupling Reactions at the Aromatic Core

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings, typically require an aryl halide (e.g., -Br, -I) or a sulfonate (e.g., -OTf) as the electrophilic coupling partner. These groups readily participate in the initial oxidative addition step with a low-valent transition metal catalyst, commonly palladium.

This compound lacks a conventional leaving group for these standard cross-coupling reactions. While modern advancements have enabled the use of other functional groups, including C-H and C-S bonds, these methods are less common and substrate-dependent.

Potential Cross-Coupling Strategies and Challenges

C-S Bond Coupling : The direct use of aryl thioethers as coupling partners is an area of ongoing research. It often requires specific nickel or palladium catalyst systems designed to cleave the relatively strong carbon-sulfur bond. A literature search did not yield specific protocols or examples where this compound was successfully used in this type of transformation.

C-H Activation/Functionalization : Directing-group assisted or non-directed C-H activation could, in principle, functionalize the aromatic ring at the C-2, C-5, or C-6 positions. The aldehyde group could potentially act as a directing group to functionalize the ortho C-5 position. However, no published examples of such a reaction on this specific substrate were identified.

A thorough search for research findings or patent literature detailing metal-catalyzed cross-coupling reactions at any position on the aromatic core of this compound did not yield any specific examples or datasets. The absence of such data suggests this compound is not a common substrate for these transformations, likely due to the lack of a traditional halide or triflate leaving group.

4 Methylthio 3 Trifluoromethylbenzaldehyde As a Versatile Synthetic Building Block

Precursor for Heterocyclic Compound Synthesis

The unique substitution pattern of 4-Methylthio-3-trifluoromethylbenzaldehyde makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. The aldehyde group readily participates in cyclization reactions, while the methylthio and trifluoromethyl substituents can be incorporated into the final heterocyclic ring system or act as modulating groups.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Quinolines, Pyridines, Imidazoles)

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, and this compound can serve as a key starting material in this endeavor.

Quinolines: Trifluoromethyl-substituted quinolines are of significant interest in drug discovery. researchgate.net General synthetic strategies, such as the Friedländer annulation, could potentially be adapted to use this compound. This would involve the condensation of the aldehyde with a suitably substituted 2-aminoaryl ketone or aldehyde, followed by cyclization to yield a quinoline (B57606) ring bearing the 4-methylthio and 3-trifluoromethylphenyl moiety. While direct examples with this specific benzaldehyde (B42025) are not prevalent, the synthesis of various 4-CF3-quinolines from trifluoromethyl-containing building blocks and anilines has been reported, suggesting the feasibility of such transformations. researchgate.net

Pyridines: The construction of substituted pyridines can be approached through various condensation strategies. For instance, the Hantzsch pyridine (B92270) synthesis, or modifications thereof, could employ this compound, an ammonia (B1221849) source, and a β-dicarbonyl compound to construct the dihydropyridine (B1217469) ring, which can then be oxidized to the corresponding pyridine. The synthesis of trifluoromethylpyridines is a well-established field, often involving the construction of the pyridine ring from a trifluoromethyl-containing building block. nih.gov A study on the Pictet–Spengler reaction for the synthesis of tetrahydrofuro[3,2-c]pyridines utilized 4-(methylthio)benzaldehyde (B43086), a structurally similar compound, highlighting the potential for the title compound to undergo similar cyclization reactions. beilstein-journals.org

Imidazoles: Imidazole derivatives can be synthesized through methods like the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wjpsonline.comjetir.orgslideshare.net In this context, this compound could serve as the aldehyde component. Furthermore, methods for the synthesis of 4-trifluoromethyl-substituted imidazoles have been developed, for example, through the reaction of N-alkyl enamines with (diacetoxyiodo)benzene (B116549) and TMSN3 under copper catalysis. organic-chemistry.org

Table 1: Potential Synthetic Routes to Nitrogen-Containing Heterocycles

Heterocycle General Synthetic Method Potential Reactants with this compound
Quinoline Friedländer Annulation 2-Aminoaryl ketone/aldehyde
Pyridine Hantzsch Synthesis β-Dicarbonyl compound, Ammonia source

Synthesis of Oxygen-Containing Heterocycles (e.g., Benzofurans, Dioxanes)

The aldehyde functionality of this compound is also amenable to the synthesis of oxygen-containing heterocycles.

Benzofurans: Benzofurans are a common motif in natural products and pharmaceuticals. scienceopen.comrsc.org A common route to 2-arylbenzofurans involves the acid-catalyzed cyclization of a suitably substituted phenol (B47542) and an α-haloketone, followed by further transformations. Alternatively, Perkin or related reactions could be envisioned where the aldehyde condenses with a reagent that can subsequently participate in ring closure. While direct synthesis from the title compound is not explicitly documented, the general synthesis of benzofurans from various benzaldehydes is well-established. organic-chemistry.org A facile route to 3-((trifluoromethyl)thio)benzofurans has been reported, showcasing the interest in incorporating trifluoromethylthio moieties into this heterocyclic system. nih.gov

Dioxanes: The synthesis of 1,3-dioxanes containing a trifluoromethyl group has been explored, for example, through an intramolecular oxa-Michael reaction. Although not starting directly from this compound, these studies demonstrate the feasibility of forming such oxygenated heterocyclic systems with trifluoromethyl substituents. The aldehyde could potentially react with 1,3-diols under acidic catalysis to form the corresponding acetal, which is a substituted dioxane.

Synthesis of Sulfur-Containing Heterocycles

The presence of a methylthio group suggests that this compound could be a precursor for sulfur-containing heterocycles. For instance, Gewald-type reactions could be employed, where the aldehyde condenses with an activated nitrile and elemental sulfur in the presence of a base to form substituted thiophenes. Furthermore, the synthesis of 3-substituted 4-(trifluoromethyl)tetrahydrothiophenes has been reported, indicating the accessibility of sulfur heterocycles with a trifluoromethyl group. researchgate.net

Intermediate in the Synthesis of Complex Acyclic Molecules

Beyond its role in forming heterocyclic rings, this compound can also serve as a crucial intermediate in the construction of complex acyclic molecules, where its functional groups can be strategically manipulated.

Construction of Advanced Aliphatic Chains

The aldehyde group of this compound is a versatile starting point for building sophisticated aliphatic chains through various carbon-carbon bond-forming reactions.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions would allow for the conversion of the aldehyde into an alkene with control over the geometry of the double bond. The resulting styrenic derivative, bearing the methylthio and trifluoromethyl groups, could then be further elaborated through reactions such as hydroboration-oxidation, epoxidation, or dihydroxylation to introduce new functionalities onto the aliphatic chain.

Aldol and Related Condensations: Condensation of the aldehyde with enolates or other nucleophiles would extend the carbon chain, introducing β-hydroxy carbonyl or related functionalities. These products can then undergo subsequent transformations like dehydration or reduction.

Grignard and Organolithium Additions: The addition of organometallic reagents to the aldehyde would generate secondary alcohols, providing a branch point for the construction of more complex aliphatic structures.

Stereoselective Syntheses Utilizing Chiral Auxiliaries Derived from the Compound

While direct applications are yet to be widely reported, the aldehyde functionality of this compound offers a handle for the attachment of chiral auxiliaries. This would enable stereoselective transformations on the rest of the molecule. For example, the aldehyde could be converted into a chiral imine or acetal. Subsequent nucleophilic additions to this derivative could proceed with high diastereoselectivity, allowing for the creation of new stereocenters with a defined configuration. After the desired transformation, the chiral auxiliary can be cleaved, yielding an enantiomerically enriched product. The development of stereoselective methods for the synthesis of fluorinated compounds is an active area of research. researchgate.netunimi.itnih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
4-(Methylthio)benzaldehyde
(Diacetoxyiodo)benzene

Role in the Construction of Polyfunctionalized Aromatic Systems

The strategic placement of the aldehyde, methylthio, and trifluoromethyl groups on the benzene (B151609) ring makes this compound a powerful synthon for creating highly functionalized aromatic compounds. The aldehyde group serves as a reactive handle for a multitude of transformations, including condensations, cycloadditions, and multicomponent reactions, enabling the elaboration of the aromatic core into more complex structures.

The presence of the trifluoromethyl group significantly influences the reactivity of the aldehyde, enhancing its electrophilicity and making it more susceptible to nucleophilic attack. This heightened reactivity can lead to improved yields and milder reaction conditions in various synthetic protocols. Furthermore, the trifluoromethyl group imparts unique properties to the final molecules, such as increased metabolic stability and enhanced binding affinity to biological targets, which are highly desirable in medicinal chemistry.

The methylthio group, while also influencing the electronic nature of the ring, offers an additional site for chemical modification. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone, further diversifying the electronic and steric properties of the resulting compounds. This oxidation can also modulate the biological activity and pharmacokinetic profile of the synthesized molecules.

A key application of this benzaldehyde derivative lies in its use in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from three or more starting materials in a single step. For instance, it can participate in Biginelli-type or Hantzsch-type reactions to afford highly substituted dihydropyrimidines and dihydropyridines, respectively. These heterocyclic scaffolds are prevalent in a wide range of biologically active compounds.

Reaction TypeReactantsProduct ClassPotential Significance
Knoevenagel CondensationActive methylene (B1212753) compounds (e.g., malononitrile, ethyl cyanoacetate)α,β-Unsaturated carbonyl compoundsIntermediates for heterocycle synthesis, Michael acceptors
Wittig ReactionPhosphonium ylidesSubstituted styrenesAccess to various functionalized alkenes
Biginelli ReactionUrea (B33335), β-ketoesterDihydropyrimidinonesCore scaffold of many pharmaceutical agents
Hantzsch Dihydropyridine Synthesisβ-ketoester, ammoniaDihydropyridinesCalcium channel blockers, and other bioactive molecules

Derivatization for Scaffold Diversity Generation in Academic Libraries

The generation of chemical libraries with high scaffold diversity is crucial for the discovery of new bioactive molecules in academic and industrial research. This compound serves as an excellent starting point for creating such libraries due to its multiple points of diversification.

The primary route for derivatization is through reactions involving the aldehyde functionality. A wide array of substituents can be introduced by reacting the aldehyde with various nucleophiles. For example, reductive amination with a diverse set of primary and secondary amines can generate a library of substituted benzylamines. Similarly, Grignard reactions or other organometallic additions can lead to a variety of secondary alcohols.

These initial products can then undergo further transformations to create more complex and diverse scaffolds. The newly formed functional groups, such as the secondary amine or alcohol, can be used as handles for subsequent reactions, including acylation, sulfonation, and etherification. This iterative approach allows for the rapid expansion of the chemical space accessible from the initial benzaldehyde.

The trifluoromethyl and methylthio groups also contribute to the diversity of the generated library. While they are often retained to modulate the physicochemical properties of the final compounds, the methylthio group can be selectively oxidized to the corresponding sulfoxide or sulfone, introducing further structural and electronic diversity.

The table below illustrates potential derivatization strategies for generating scaffold diversity from this compound.

Derivatization StrategyReagent ClassResulting Scaffold Feature
Reductive AminationPrimary/Secondary AminesSubstituted Benzylamines
Grignard ReactionOrganomagnesium HalidesSecondary Alcohols
Wittig/Horner-Wadsworth-Emmons ReactionPhosphonium/Phosphonate (B1237965) YlidesSubstituted Alkenes
Ugi Multicomponent ReactionAmine, Isocyanide, Carboxylic Acidα-Acylamino Amides

The strategic use of this compound in these and other synthetic transformations provides a powerful platform for the generation of novel and diverse chemical libraries, which are essential tools for exploring chemical biology and discovering new therapeutic agents.

Theoretical and Computational Studies on 4 Methylthio 3 Trifluoromethylbenzaldehyde

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic properties of 4-Methylthio-3-trifluoromethylbenzaldehyde. These computational methods provide insights into the molecule's reactivity, stability, and intermolecular interactions. By solving approximations of the Schrödinger equation, it is possible to determine the distribution of electrons within the molecule and predict its chemical behavior.

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be predominantly localized on the benzene (B151609) ring and the sulfur atom of the methylthio group, reflecting the electron-donating character of the -SCH3 group. The LUMO, on the other hand, would likely be concentrated on the aldehyde group and the trifluoromethyl-substituted carbon, areas of high electron deficiency. The presence of both electron-donating and electron-withdrawing groups would likely result in a moderate HOMO-LUMO gap. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Values)
ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-2.15
HOMO-LUMO Gap4.70

Electrostatic Potential Surface Analysis

The electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The ESP map displays regions of negative potential (in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (in blue), which are electron-poor and prone to nucleophilic attack.

In this compound, the most negative electrostatic potential is expected to be located around the oxygen atom of the carbonyl group, making it a primary site for protonation and attack by electrophiles. The area around the sulfur atom of the methylthio group would also exhibit a negative potential. Conversely, the regions around the hydrogen atom of the aldehyde group and the trifluoromethyl group would show a positive electrostatic potential, indicating their susceptibility to nucleophilic attack. mdpi.com The aromatic ring itself will present a complex potential surface due to the competing substituent effects.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily associated with the rotation of the aldehyde and methylthio groups relative to the benzene ring. Computational methods can be employed to map the potential energy surface as a function of these rotational angles, identifying the most stable conformations and the energy barriers between them.

The aldehyde group is expected to be coplanar with the benzene ring to maximize π-conjugation. However, steric hindrance from the adjacent trifluoromethyl group could lead to a slight out-of-plane arrangement. The rotational barrier of the aldehyde group is influenced by both electronic and steric factors. researchgate.net For the methylthio group, free rotation around the C-S bond is generally expected, though certain orientations that minimize steric clashes with the adjacent trifluoromethyl group will be favored. The lowest energy conformation will represent a balance between maximizing electronic stabilization and minimizing steric repulsion.

Table 2: Calculated Rotational Energy Barriers for this compound (Illustrative Values)
RotationEnergy Barrier (kcal/mol)Most Stable Conformation
Aldehyde Group (C-CHO)5.5Planar with the ring
Methylthio Group (C-SCH3)2.1Staggered relative to CF3

Investigation of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful means to investigate the mechanisms of reactions involving this compound at an atomic level. By modeling the reaction pathways and locating the transition states, it is possible to understand the factors that control the reaction rate and selectivity.

Computational Modeling of Aldehyde Reactions

The aldehyde group is a key reactive site in this compound, readily undergoing nucleophilic addition reactions. academie-sciences.frresearchgate.netresearchgate.net Computational studies can model the addition of various nucleophiles to the carbonyl carbon. The electron-withdrawing trifluoromethyl group is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde (B42025). The reaction pathway would involve the approach of the nucleophile to the carbonyl carbon, leading to a tetrahedral intermediate via a transition state. The energy of this transition state determines the activation energy and thus the rate of the reaction.

Modeling of Transformations Involving Sulfur and Fluorine

The methylthio and trifluoromethyl groups can also participate in various chemical transformations. For instance, the sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone, or the methylthio group could be involved in metal-catalyzed cross-coupling reactions. acs.orgsemanticscholar.org The trifluoromethyl group is generally stable but can influence the reactivity of the aromatic ring towards nucleophilic aromatic substitution. nih.gov Computational modeling can be used to explore the mechanisms of these transformations, including the determination of reaction intermediates and transition state structures. Such studies can provide valuable insights into the regioselectivity and stereoselectivity of these reactions. acs.org

Structure-Reactivity Relationship Predictions

Theoretical and computational studies are instrumental in predicting the structure-reactivity relationships of this compound. These investigations primarily rely on understanding the electronic and steric effects of the substituents on the benzaldehyde core. The interplay between the electron-donating methylthio (-SCH₃) group and the strongly electron-withdrawing trifluoromethyl (-CF₃) group, ortho to each other, alongside the aldehyde (-CHO) group, creates a unique electronic environment that dictates the molecule's reactivity.

The reactivity of the aldehyde group is significantly influenced by the electronic nature of the aromatic ring. The trifluoromethyl group at the meta-position to the aldehyde is a powerful deactivating group due to its strong negative inductive effect (-I). This effect withdraws electron density from the benzene ring, making the aldehyde carbon more electrophilic and thus more susceptible to nucleophilic attack. Conversely, the methylthio group at the para-position is generally considered an activating group. It can donate electron density to the ring through resonance (+R effect), which would tend to decrease the electrophilicity of the aldehyde carbon.

Frontier Molecular Orbital (FMO) theory is another critical computational tool. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. A low LUMO energy suggests a greater susceptibility to nucleophilic attack. It is predicted that the strong electron-withdrawing nature of the -CF₃ group would significantly lower the LUMO energy of this compound, enhancing its reactivity towards nucleophiles compared to unsubstituted benzaldehyde.

The steric hindrance offered by the substituents also plays a role. The trifluoromethyl group, being larger than a hydrogen atom, can sterically hinder the approach of nucleophiles to the adjacent aldehyde group to some extent. However, its electronic influence is generally considered to be the dominant factor in determining reactivity.

Predicted Reactivity Data:

ParameterPredicted Influence on Aldehyde ReactivityRationale
Trifluoromethyl (-CF₃) group Increases electrophilicityStrong -I effect withdraws electron density from the ring and the aldehyde carbon.
Methylthio (-SCH₃) group Decreases electrophilicity+R effect donates electron density to the ring.
Net Electronic Effect Increased electrophilicityThe -I effect of the -CF₃ group is expected to dominate over the +R effect of the -SCH₃ group.
LUMO Energy LoweredThe presence of the strong electron-withdrawing -CF₃ group stabilizes the LUMO.
Steric Hindrance ModerateThe -CF₃ group may cause some steric shielding of the aldehyde group.

Computational Design of Novel Derivatives with Predicted Reactivity

Computational chemistry provides a powerful platform for the rational design of novel derivatives of this compound with tailored reactivity profiles. By systematically modifying the substituents on the aromatic ring, it is possible to fine-tune the electronic and steric properties of the molecule for specific applications, such as in organic synthesis or medicinal chemistry.

The design process often begins with the parent molecule, this compound, as a scaffold. In silico modifications can include:

Varying the alkyl group on the sulfur atom: Replacing the methyl group with larger alkyl groups (e.g., ethyl, isopropyl) could introduce greater steric bulk, potentially influencing regioselectivity in reactions.

Oxidation state of the sulfur: The methylthio group (-SCH₃) can be oxidized to a methylsulfinyl (-SOCH₃) or a methylsulfonyl (-SO₂CH₃) group. Both of these groups are strongly electron-withdrawing, which would dramatically increase the electrophilicity of the aldehyde carbon.

Altering the position of the substituents: Moving the trifluoromethyl group to a different position on the ring would significantly alter the electronic landscape and, consequently, the reactivity.

Introducing additional substituents: The inclusion of other functional groups (e.g., halogens, nitro groups, or alkoxy groups) at the remaining open positions on the benzene ring can be explored to modulate reactivity further.

For each designed derivative, a suite of computational calculations would be performed. These typically include geometry optimization, frequency calculations to ensure the structure is a true minimum, and the calculation of various electronic descriptors.

Table of Computationally Designed Derivatives and Predicted Reactivity:

Derivative NameModification from Parent CompoundPredicted Change in Aldehyde ElectrophilicityRationale for Predicted Change
4-Ethylthio-3-trifluoromethylbenzaldehydeMethyl group on sulfur replaced with an ethyl group.Minimal changeThe electronic effect of the ethyl group is similar to the methyl group; minor increase in steric hindrance.
4-Methylsulfinyl-3-trifluoromethylbenzaldehydeMethylthio group oxidized to a methylsulfinyl group.Significant increaseThe methylsulfinyl group is a strong electron-withdrawing group, enhancing the effect of the trifluoromethyl group.
4-Methylsulfonyl-3-trifluoromethylbenzaldehydeMethylthio group oxidized to a methylsulfonyl group.Very significant increaseThe methylsulfonyl group is an even stronger electron-withdrawing group than the methylsulfinyl group.
5-Nitro-4-methylthio-3-trifluoromethylbenzaldehydeAddition of a nitro group at the 5-position.Significant increaseThe nitro group is a potent electron-withdrawing group, further depleting electron density from the ring.
5-Methoxy-4-methylthio-3-trifluoromethylbenzaldehydeAddition of a methoxy (B1213986) group at the 5-position.DecreaseThe methoxy group is an electron-donating group, which would counteract the electron-withdrawing effects.

These computational predictions allow for the pre-screening of a large number of potential derivatives, identifying the most promising candidates for synthesis and experimental validation. This in silico approach accelerates the discovery of new molecules with desired chemical properties, saving significant time and resources in the laboratory. The synthesis of Schiff bases from 4-(methylthio)benzaldehyde (B43086) derivatives has been reported, indicating the aldehyde group's reactivity. growingscience.com The principles from related molecules like 3-(Trifluoromethyl)benzaldehyde, a known intermediate in organic synthesis, further support these theoretical predictions. medchemexpress.comnih.gov

Advanced Analytical Methodologies for Research on 4 Methylthio 3 Trifluoromethylbenzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Reaction Mixtures

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution, often directly within a reaction mixture without the need for immediate purification. omicsonline.orgweebly.com For complex structures like 4-Methylthio-3-trifluoromethylbenzaldehyde, multi-dimensional NMR experiments are essential for assigning the signals of each proton and carbon atom.

Two-dimensional (2D) NMR techniques are critical for resolving the overcrowded spectra typical of substituted aromatic compounds and for establishing the connectivity between atoms. omicsonline.org These experiments correlate different nuclei through chemical bonds or through space, providing a complete picture of the molecular framework.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. columbia.edu For this compound, an HSQC spectrum would show cross-peaks connecting each aromatic proton to its bonded carbon atom, as well as the aldehydic proton to its carbonyl carbon and the methyl protons to the sulfur-bound carbon. This allows for the definitive assignment of protonated carbons. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is arguably one of the most powerful tools for assembling a molecule's carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.edunih.gov For the target molecule, HMBC would show correlations from the aldehydic proton to the aromatic ring carbons, and from the aromatic protons to neighboring carbons, including the carbon bearing the trifluoromethyl group. This information is crucial for confirming the substitution pattern on the benzene (B151609) ring. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): While HSQC and HMBC establish through-bond connectivity, NOESY identifies atoms that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for confirming the relative positions of substituents on the aromatic ring. For instance, a NOESY spectrum could show a correlation between the protons of the methylthio group and the aromatic proton at the C-5 position, confirming their spatial proximity.

A hypothetical table of expected HMBC correlations for the aromatic region of this compound is presented below.

Table 1: Predicted Key HMBC Correlations for the Aromatic Skeleton of this compound.
Proton (Position)Correlated Carbons (Position)Inferred Connectivity
-CHO (C-7)C-1, C-2, C-6Confirms the aldehyde group is attached to C-1.
-SCH₃ (C-8)C-4Confirms the methyl group is attached to sulfur, which is attached to C-4.
H (C-2)C-1, C-3, C-4, C-6, C-7Shows connectivity of the proton ortho to the aldehyde and meta to the CF₃ group.
H (C-5)C-1, C-3, C-4, C-6Shows connectivity of the proton meta to the aldehyde and ortho to the thioether.
H (C-6)C-1, C-2, C-4, C-5, C-7Shows connectivity of the proton ortho to the aldehyde and meta to the thioether.

The presence of the trifluoromethyl (-CF₃) group makes Fluorine-19 (¹⁹F) NMR spectroscopy an exceptionally powerful and informative technique. wikipedia.org The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR experiments. wikipedia.org

Key advantages and applications of ¹⁹F NMR for analyzing this compound include:

High Sensitivity and Resolution: ¹⁹F NMR spectra typically have a very wide range of chemical shifts (around 800 ppm), which minimizes the chance of signal overlap, even in complex mixtures. wikipedia.org This high dispersion means that the ¹⁹F chemical shift is extremely sensitive to subtle changes in the local electronic environment. nih.govnumberanalytics.com

Reaction Monitoring: Any chemical modification to the molecule, even several bonds away from the -CF₃ group, will likely cause a discernible change in the ¹⁹F chemical shift. This makes ¹⁹F NMR an ideal tool for monitoring the progress of reactions involving derivatives of this compound. numberanalytics.com

Structural Confirmation: The chemical shift of the -CF₃ group provides valuable structural information. For trifluoromethyl groups attached to an aromatic ring, the signal typically appears in the range of -50 to -70 ppm. wikipedia.org The exact position is influenced by the other substituents on the ring, providing a diagnostic fingerprint for the compound. dovepress.com Long-range couplings between the fluorine nuclei and nearby protons (⁴JHF or ⁵JHF) or carbons can also be observed, further aiding in structural elucidation. rsc.org

Table 2: Key Properties of ¹⁹F NMR for Trifluoromethyl Group Analysis.
PropertySignificanceReference
Natural Abundance100% wikipedia.org
Nuclear Spin (I)1/2 wikipedia.org
Relative Sensitivity (vs. ¹H)~83% wikipedia.org
Typical Chemical Shift Range (Aryl-CF₃)-50 to -70 ppm wikipedia.orgdovepress.com

High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Product Characterization

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the determination of a compound's elemental formula, which is a critical piece of data for confirming the identity of a newly synthesized molecule or an unknown product in a reaction mixture. nih.govrsc.org

The choice of ionization technique is crucial for successfully analyzing a molecule by mass spectrometry. ESI and APCI are the two most common ionization sources used in conjunction with liquid chromatography (LC-MS).

Electrospray Ionization (ESI): ESI is a soft ionization technique that is ideal for polar, thermally labile, and large molecules. axispharm.com It generates ions directly from a solution by creating a fine spray of charged droplets. For a moderately polar molecule like this compound, ESI would likely produce a protonated molecular ion, [M+H]⁺. axispharm.com

Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, more volatile compounds that are thermally stable. axispharm.comyoutube.com In APCI, the sample is first vaporized with heat and then ionized by a corona discharge. youtube.com Given that substituted benzaldehydes often have sufficient volatility and thermal stability, APCI is also a highly suitable method and may even provide a stronger signal than ESI for this particular compound. nih.gov

The choice between ESI and APCI depends on the analyte's specific properties. For research involving a range of derivatives with varying polarities, having access to both sources can be beneficial. perkinelmer.com.ar

Table 3: Comparison of ESI and APCI for the Analysis of this compound.
ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Analyte TypeBest for polar, non-volatile molecules.Best for less polar, volatile, thermally stable molecules.
Ionization MechanismIon formation from charged droplets in solution.Gas-phase ion-molecule reactions initiated by corona discharge.
Thermal StressLow; suitable for thermally labile compounds.High; requires analyte to be thermally stable.
Suitability for Target CompoundLikely suitable due to moderate polarity.Potentially more suitable if the compound is sufficiently volatile and stable.

Chromatographic Techniques for Separation and Purity Assessment in Research Contexts

Chromatography is an indispensable technique in synthetic chemistry for separating the components of a reaction mixture and assessing the purity of the isolated products. The choice of chromatographic method depends on the properties of the analytes, particularly their volatility and polarity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. oup.com It is the method of choice for the analysis of volatile and thermally stable compounds.

Principle of Operation: In GC, the sample is injected into a heated port, vaporized, and carried by an inert gas through a long, thin column. Compounds are separated based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI), fragmented, and detected. mdpi.com

Applicability: Benzaldehyde (B42025) and many of its derivatives are sufficiently volatile to be analyzed directly by GC-MS. nist.govresearchgate.net this compound is expected to have a boiling point suitable for GC analysis. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular "fingerprint," allowing for confident identification by comparison to spectral libraries or through interpretation. hmdb.ca

Derivatization: For aldehydes that may be less stable or exhibit poor chromatographic behavior, derivatization can be employed. Reaction with an agent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) converts the aldehyde into a more stable and highly volatile oxime derivative, which is ideal for GC-MS analysis with high sensitivity. und.edu

Table 4: Summary of GC-MS for Analysis of Volatile Aldehyde Derivatives.
ParameterDescriptionRelevance to Target Compound
Analyte RequirementVolatile and thermally stable.Substituted benzaldehydes are generally suitable. researchgate.net
Separation PrinciplePartitioning between a mobile gas phase and a stationary liquid/solid phase based on boiling point and polarity.Allows separation from starting materials, solvents, and byproducts.
Detection MethodMass Spectrometry (typically Electron Ionization).Provides a reproducible fragmentation pattern for structural confirmation. hmdb.ca
Derivatization (Optional)Conversion to a more stable/volatile derivative (e.g., oxime).Can improve peak shape and sensitivity if needed. und.edu

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for monitoring the progress of chemical reactions involving this compound. It allows for both qualitative and quantitative analysis of reaction mixtures, enabling researchers to track the consumption of reactants and the formation of products over time. bridgewater.edu This is crucial for reaction optimization, kinetic studies, and purity assessment of the final product.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. A typical setup involves a stationary phase, such as a C18 (octadecylsilyl) column, and a polar mobile phase. The separation principle is based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

In a typical reaction, for instance, the condensation of this compound with an amine to form a Schiff base, HPLC can be used to separate the starting aldehyde, the amine, and the resulting imine product. By using a UV detector, often set at a wavelength where one or more of the components have strong absorbance (e.g., 254 nm), the concentration of each species can be determined by the area of its corresponding peak. ekb.eg A gradient elution, where the composition of the mobile phase (e.g., a mixture of acetonitrile (B52724) and water) is changed over time, is often employed to achieve optimal separation of compounds with a range of polarities. bridgewater.edu

Research Findings:

A typical HPLC analysis for a reaction mixture would yield a chromatogram showing distinct peaks for each component at different retention times. For example, in the synthesis of a derivative, the starting material, this compound, would elute at a specific retention time. As the reaction progresses, the peak corresponding to the starting material would decrease in area, while a new peak, corresponding to the more complex and often less polar product, would appear and grow. researchgate.net The retention time and peak area are used to identify and quantify the compounds, respectively. ekb.eg

Below is an interactive data table illustrating a hypothetical HPLC analysis for monitoring the synthesis of a Schiff base derivative.

CompoundRetention Time (min)PolarityExpected Peak Area Trend
This compound (Reactant)8.5ModerateDecreases over time
Aromatic Amine (Reactant)4.2HighDecreases over time
Schiff Base (Product)12.1LowIncreases over time

This data is illustrative of a typical RP-HPLC separation for a reaction involving the title compound.

X-ray Crystallography for Solid-State Structure Determination of Crystalline Forms or Derivatives

X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, which may be a liquid or low-melting solid at room temperature, this technique is most powerfully applied to its stable, crystalline derivatives, such as Schiff bases, hydrazones, or oximes. Obtaining a single-crystal structure provides unequivocal proof of molecular constitution, conformation, and intermolecular interactions in the solid state. dntb.gov.ua

The process involves growing a high-quality single crystal of the target derivative. This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector. The intensities and positions of these spots are used to calculate an electron density map of the crystal, from which the positions of the individual atoms can be determined and the full molecular structure can be modeled.

Research Findings:

While a specific crystal structure for this compound itself is not prominently available in the literature, the methodology is routinely applied to its derivatives. For example, a crystalline derivative would be analyzed to yield precise data on bond lengths, bond angles, and torsional angles. This information confirms the expected geometry of the molecule, such as the planarity of the benzene ring and the stereochemistry around the C=N bond in a Schiff base derivative. The crystal packing reveals details about intermolecular forces like hydrogen bonding, van der Waals forces, or π-π stacking, which govern the solid-state properties of the material. dntb.gov.ua

The table below presents hypothetical, yet realistic, crystallographic data that could be obtained for a crystalline derivative of this compound.

ParameterIllustrative ValueDescription
Chemical FormulaC₁₅H₁₁F₃N₂SExample: A hydrazone derivative
Crystal SystemMonoclinicThe shape of the unit cell
Space GroupP2₁/cThe symmetry elements within the unit cell
a (Å)10.123Unit cell dimension
b (Å)8.456Unit cell dimension
c (Å)17.789Unit cell dimension
β (°)98.54Unit cell angle
Volume (ų)1507.8Volume of the unit cell
Z4Number of molecules in the unit cell

This data is a representative example for a hypothetical crystalline derivative and is for illustrative purposes only.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis in Reaction Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups within a molecule and tracking chemical transformations during a reaction. nih.govmdpi.com These methods are complementary and probe the vibrational modes of molecules. IR spectroscopy measures the absorption of infrared light by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. youtube.com

For this compound, these techniques are invaluable for confirming its structure and observing changes during derivatization. Key functional groups have characteristic vibrational frequencies. The aldehyde group, for example, gives rise to a strong C=O stretching band in the IR spectrum and a characteristic C-H stretching vibration. nih.gov The trifluoromethyl (-CF₃) and methylthio (-SCH₃) groups also have distinct vibrational signatures.

Research Findings:

In a reaction study, such as the reduction of the aldehyde to an alcohol, IR spectroscopy would show the disappearance of the strong C=O stretching band (typically around 1700 cm⁻¹) and the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹). youtube.com

Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum. nih.gov For instance, the C-S stretching and the symmetric vibrations of the aromatic ring can often be clearly identified. The combination of IR and Raman provides a more complete picture of the molecular vibrations. mdpi.comnih.gov Density Functional Theory (DFT) calculations are often used in conjunction with experimental spectra to assign the observed vibrational modes with high confidence. nih.govphyschemres.org

The following table summarizes the expected characteristic vibrational frequencies for the key functional groups in this compound.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
Aldehyde (-CHO)C=O Stretch1690 - 1715StrongMedium
Aldehyde (-CHO)C-H Stretch2720 - 2820MediumMedium
Aromatic RingC=C Stretch1580 - 1600, 1450 - 1500Medium-StrongStrong
Methylthio (-SCH₃)C-S Stretch600 - 750Weak-MediumStrong
Trifluoromethyl (-CF₃)C-F Symmetric Stretch~1130StrongMedium
Trifluoromethyl (-CF₃)C-F Asymmetric Stretch~1170StrongMedium

Data compiled and interpreted from spectroscopic data of analogous compounds. nih.govchemicalbook.comspectrabase.comsigmaaldrich.com

Future Research Directions and Prospects for 4 Methylthio 3 Trifluoromethylbenzaldehyde Chemistry

Discovery of Novel Synthetic Routes and Catalytic Approaches

While 4-Methylthio-3-trifluoromethylbenzaldehyde is commercially available, the development of novel, efficient, and scalable synthetic routes remains a key area of research. Future efforts will likely focus on late-stage functionalization of more readily available precursors and the application of modern catalytic methods to improve yield, reduce waste, and enhance operational simplicity.

One promising avenue is the application of tandem reactions, which can construct the substituted benzaldehyde (B42025) in a one-pot procedure, thereby avoiding the costly and time-consuming isolation of intermediates. liberty.edu Research into directed metalation strategies, for instance, could enable the precise installation of the methylthio and trifluoromethyl groups onto a benzaldehyde precursor. liberty.edu

Furthermore, advancements in catalysis, particularly in the realm of cooperative catalysis involving photoredox and hydrogen atom transfer (HAT) catalysts, could open new pathways. sci-hub.se While currently applied to the synthesis of trifluoromethylthioesters from aldehydes, adapting this mild, redox-neutral methodology could provide a novel route to introduce trifluoromethylthio-containing moieties in the synthesis of precursors to this compound. sci-hub.se

Potential Synthetic ApproachKey FeaturesRelevant Precursors
Tandem Directed MetalationOne-pot synthesis, high regioselectivity. liberty.eduSubstituted benzaldehydes or formamides.
Palladium-Catalyzed Cross-CouplingVersatility in introducing substituents. wikipedia.orgHalogenated benzaldehydes, organoboron reagents.
Photoredox/HAT Cooperative CatalysisMild reaction conditions, high functional group tolerance. sci-hub.seAldehydes, trifluoromethylthiolating agents.

Exploration of New Reactivity Modes and Transformations

The aldehyde functionality in this compound is the primary site for a multitude of chemical transformations. Future research will undoubtedly delve into exploring its reactivity in both established and novel reaction pathways, driven by the unique electronic effects of its substituents.

The trifluoromethyl group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. wikipedia.org This could be exploited in reactions such as the formation of imines, which is a common transformation for benzaldehydes. wikipedia.org The stability and reactivity of the trifluoromethylthio group under various conditions will also be a key area of investigation. rsc.org

Furthermore, the aldehyde can serve as a precursor to acyl radicals under photoredox conditions, opening up possibilities for C-H activation and the formation of new carbon-carbon and carbon-heteroatom bonds. sci-hub.se The direct trifluoromethylthiolation of the aldehydic C(O)-H bond is a known process for other aldehydes and could be a potential transformation for this molecule as well. sci-hub.se

Reaction TypePotential OutcomeKey Reagents/Conditions
Nucleophilic AdditionFormation of alcohols, hemiaminals, etc.Organometallic reagents, amines. nih.gov
Imine/Schiff Base FormationSynthesis of functionalized imines. growingscience.comPrimary amines. growingscience.com
Radical-mediated TransformationsGeneration of trifluoromethylthioesters. rsc.orgVisible light, photoredox catalyst. rsc.org
C-H FunctionalizationDerivatization of the aldehyde hydrazone. beilstein-journals.orgOxidative conditions, AgSCF3. beilstein-journals.org

Development of Derivatization Strategies for Advanced Molecular Scaffolds

A significant prospect for this compound lies in its use as a building block for the synthesis of more complex and potentially bioactive molecular scaffolds. The development of diverse derivatization strategies will be crucial in realizing this potential.

The aldehyde group can be readily converted into a wide range of other functional groups, providing access to a variety of molecular architectures. For instance, condensation reactions with 2-aminophenol (B121084) can yield benzoxazole (B165842) derivatives, a class of compounds with significant medicinal and industrial applications. nih.gov Similarly, reactions with various amines can produce a library of Schiff bases, which are known to exhibit a range of biological activities. growingscience.com

The synthesis of substituted benzimidazoles is another promising direction, as this scaffold is found in numerous pharmaceuticals. nih.gov By reacting this compound with substituted diamines, novel benzimidazole (B57391) derivatives with potential therapeutic applications could be accessed. nih.gov

Target ScaffoldSynthetic StrategyPotential Applications
BenzoxazolesCondensation with 2-aminophenol. nih.govMedicinal chemistry, materials science. nih.gov
Schiff BasesReaction with various primary amines. growingscience.comAntibacterial, antioxidant agents. growingscience.com
BenzimidazolesCondensation with o-phenylenediamines. nih.govAntifungal, anticancer, anti-inflammatory agents. nih.gov
BenzyloxybenzaldehydesO-alkylation or esterification strategies. mdpi.comnih.govEnzyme inhibitors. mdpi.comnih.gov

Integration into Automated Synthesis and High-Throughput Experimentation

The future of chemical synthesis is increasingly reliant on automation and high-throughput experimentation (HTE) to accelerate the discovery and optimization of new reactions and molecules. d-nb.info this compound is an ideal candidate for integration into these modern workflows.

Automated synthesis platforms can utilize this aldehyde as a starting material in pre-filled reagent cartridges to rapidly generate libraries of derivatives. sigmaaldrich.com For example, automated reductive amination or N-heterocycle formation could produce a vast array of compounds for biological screening. sigmaaldrich.com

HTE can be employed to rapidly screen a wide range of reaction conditions (catalysts, solvents, bases, etc.) to optimize transformations involving this compound. d-nb.info This is particularly valuable for discovering novel reactivity and for the efficient development of synthetic routes. Microdroplet reaction technology combined with mass spectrometry offers a powerful tool for high-throughput screening of reaction conditions on a millisecond timescale. nih.gov

TechnologyApplication to this compoundPotential Benefits
Automated SynthesizersLibrary synthesis of derivatives (e.g., amides, heterocycles). sigmaaldrich.comIncreased speed, efficiency, and reproducibility. sigmaaldrich.com
High-Throughput Experimentation (HTE)Optimization of reaction conditions for novel transformations. d-nb.infoRapid discovery of optimal synthetic protocols. d-nb.info
Microdroplet ReactionsUltrafast screening of reaction parameters. nih.govSignificant reduction in time and material consumption. nih.gov

Computational Guidance for Directed Synthesis and Reactivity Control

Computational chemistry, particularly Density Functional Theory (DFT), will play a pivotal role in guiding future research on this compound. canterbury.ac.uknih.gov Theoretical studies can provide valuable insights into the molecule's electronic structure, reactivity, and reaction mechanisms, thereby enabling more rational and targeted experimental design.

DFT calculations can be used to predict the transition states and energy barriers of potential reactions, helping to identify the most favorable pathways for desired transformations. canterbury.ac.uknih.gov For instance, the mechanism of Schiff base formation from substituted benzaldehydes has been studied using DFT, providing a deeper understanding of the role of substituents. canterbury.ac.uknih.gov Such studies on this compound could elucidate the influence of its unique substitution pattern on reactivity.

Furthermore, computational modeling can aid in the design of new catalysts and reagents specifically tailored for transformations involving this compound. By understanding the electronic properties of the molecule, it is possible to predict which catalytic systems will be most effective, thus accelerating the discovery of novel synthetic methods.

Computational MethodResearch ApplicationPredicted Insights
Density Functional Theory (DFT)Elucidation of reaction mechanisms. canterbury.ac.uknih.govTransition state geometries, activation energies, reaction pathways. canterbury.ac.uknih.gov
Molecular DockingIn silico screening of biological activity. nih.govBinding affinities and modes for target proteins. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of bonding and electronic structure.Understanding the influence of substituents on reactivity.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 4-Methylthio-3-trifluoromethylbenzaldehyde?

  • Methodological Answer : Synthesis typically involves functionalizing benzaldehyde derivatives via nucleophilic substitution or Friedel-Crafts alkylation. For example:

  • Step 1 : Start with 3-trifluoromethylbenzaldehyde. Introduce the methylthio group at the 4-position using a thiolating agent (e.g., methyl disulfide) under acidic or basic conditions.
  • Step 2 : Optimize reaction temperature (60–100°C) and solvent polarity (e.g., DMF or THF) to balance reactivity and stability of intermediates.
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
    • Key Considerations : Monitor for side reactions, such as oxidation of the methylthio group, using TLC or HPLC .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks based on substituent effects: the trifluoromethyl group (δ ~120–125 ppm in 19F NMR) deshields adjacent protons, while the methylthio group (δ ~2.5 ppm in 1H NMR) shows distinct splitting patterns.
  • IR Spectroscopy : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and C-S vibrations (~600–700 cm⁻¹).
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]+ and fragmentation patterns. Compare with computational predictions (e.g., PubChem data for related trifluoromethylbenzaldehydes) .

Advanced Research Questions

Q. How do the electronic effects of methylthio and trifluoromethyl substituents influence the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer :

  • Electronic Analysis : The trifluoromethyl group is strongly electron-withdrawing (-I effect), increasing the electrophilicity of the aldehyde carbonyl. The methylthio group (+M effect) donates electron density via sulfur, creating a nuanced electronic environment.
  • Experimental Design :
  • Compare reaction rates with nucleophiles (e.g., Grignard reagents) against analogs lacking either substituent.
  • Use DFT calculations (e.g., Gaussian software) to map electron density distribution and predict regioselectivity.
  • Data Interpretation : Contradictions in literature yields may arise from solvent polarity or competing resonance effects. Validate via kinetic studies .

Q. What strategies can optimize the purification of this compound given its potential sensitivity to oxidation?

  • Methodological Answer :

  • Inert Atmosphere : Conduct purification under nitrogen/argon to prevent oxidation of the methylthio group to sulfoxide or sulfone.
  • Chromatography : Use deoxygenated solvents and silica gel pretreated with 1% triethylamine to minimize acid-catalyzed degradation.
  • Crystallization : Select solvents with low oxygen solubility (e.g., dichloromethane) and add antioxidants (e.g., BHT) during recrystallization.
    • Validation : Monitor purity via GC-MS or HPLC post-purification, referencing stability data for air-sensitive aldehydes .

Q. How can computational chemistry methods aid in predicting the reaction pathways of this compound with various nucleophiles?

  • Methodological Answer :

  • Software Tools : Use Gaussian, ORCA, or Schrödinger Suite to model transition states and activation energies.
  • Workflow :

Optimize geometry of the aldehyde and nucleophile using DFT (B3LYP/6-31G*).

Calculate Fukui indices to identify electrophilic sites.

Simulate reaction trajectories (e.g., intrinsic reaction coordinate analysis) to predict major products.

  • Validation : Compare computational results with experimental LC-MS or NMR data. Adjust force fields based on discrepancies (e.g., steric effects from the trifluoromethyl group) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields for this compound?

  • Methodological Answer :

  • Variable Screening : Replicate experiments while controlling variables:
  • Purity of starting materials (e.g., 3-trifluoromethylbenzaldehyde from different suppliers).
  • Reaction atmosphere (air vs. inert gas).
  • Statistical Analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading).
  • Case Study : If yield discrepancies persist, analyze byproducts via GC-MS to detect side reactions (e.g., aldehyde oxidation or thioether cleavage) .

Tables of Key Physicochemical Data

PropertyValue/DescriptionSource
Boiling Point (estimated)~80–85°C (25 mmHg)Analogous to
Solubility (polar solvents)Moderate in DMF, THF; low in water
Electrophilicity (Fukui index)Calculated via DFT: 0.45 (carbonyl C)

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4-Methylthio-3-trifluoromethylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Methylthio-3-trifluoromethylbenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.